Bromindione
Description
Contextualization within Indandione Anticoagulants
Bromindione is chemically known as 2-(4-bromophenyl)-1,3-indandione. It belongs to the indandione class of oral anticoagulants, which are vitamin K antagonists. unito.itnih.gov This class of drugs, which also includes phenindione (B1680310) and anisindione, shares a common mechanism of action with the more widely known coumarin (B35378) derivatives, such as warfarin (B611796). oup.comacs.org The core structure of these compounds is the 1,3-indandione (B147059) moiety.
The primary function of vitamin K in the body is to facilitate the synthesis of several blood clotting factors in the liver, namely factors II (prothrombin), VII, IX, and X. oup.com Vitamin K antagonists like this compound interfere with this process by inhibiting the enzyme vitamin K epoxide reductase. nih.gov This enzyme is responsible for recycling oxidized vitamin K back to its active, reduced form, which is essential for the carboxylation and subsequent activation of the aforementioned clotting factors. nih.gov By disrupting this cycle, indandione anticoagulants lead to the production of inactive clotting factors, thereby reducing the blood's ability to clot. nih.govdrugbank.com
While effective, the indandione derivatives have been noted in scientific literature for a higher incidence of certain adverse effects compared to coumarins, which has limited their clinical use over time. drugbank.com
Historical Perspective of Early Research on this compound
The development and study of indandione anticoagulants were prominent in the mid-20th century, a period of intense research into therapies for thrombosis. acs.org Following the discovery of dicumarol (B607108) and the subsequent development of warfarin in the 1940s, scientists explored other chemical structures with similar anticoagulant properties. nih.gov The Journal of Organic Chemistry published a significant paper on "Indandione Anticoagulants" in 1960, highlighting the interest in this class of compounds.
Specific research into this compound was documented in a 1962 article published in the Journal of the American Medical Association (JAMA), titled "Study of this compound, a new anticoagulant". nih.gov This study, conducted by Singer, Fisch, and DeGraff, introduced this compound as a novel anticoagulant agent. While the full details of this early research are not widely available in modern databases, the publication itself signifies the entry of this compound into the scientific and medical discourse of the time. The MeSH terms associated with the article confirm its classification as a phenindione analog and an indane derivative with anticoagulant properties. nih.gov
Further research into 2-aryl-1,3-indandione derivatives in the 1970s also explored their pharmacological properties, including their anti-inflammatory and anticoagulant effects. nih.gov One study from 1975 noted that compounds with two bromine atoms possessed interesting anticoagulant activity with potentially lower toxicity, which may have included or been related to this compound. nih.gov
The synthesis of 2-aryl-1,3-indandiones, including brominated variants, has been described in the chemical literature, often involving the condensation of phthalic anhydride (B1165640) or related compounds with a substituted phenylacetic acid. researchgate.netnih.govacs.org
Due to the prevalence of coumarin-based anticoagulants and the development of newer classes of antithrombotic agents, detailed and recent academic research focusing solely on this compound is scarce. The available information primarily situates it within the broader historical and chemical context of indandione anticoagulants.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZIGSOEWMFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046244 | |
| Record name | Bromindione | |
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Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-98-1 | |
| Record name | 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
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| Record name | Bromindione [USAN:INN:BAN] | |
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| Record name | BROMINDIONE | |
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| Record name | Bromindione | |
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| Record name | 2-(4-BROMOPHENYL)-1,3-INDANDIONE | |
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| Record name | BROMINDIONE | |
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Mechanistic Elucidation of Bromindione S Biological Action
Primary Mechanism: Vitamin K Antagonism and Coagulation Cascade Modulation
Bromindione exerts its anticoagulant effect by interfering with the vitamin K cycle, a critical pathway for the activation of several clotting factors. nih.gov This interruption leads to the production of inactive coagulation proteins, thereby impeding the blood clotting process.
Interaction with Vitamin K Epoxide Reductase (VKOR) System
The key target of this compound is the enzyme Vitamin K Epoxide Reductase (VKOR). nih.gov VKOR is an integral membrane protein responsible for the reduction of vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. nih.gov This reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid residues to gamma-carboxyglutamic acid (Gla) on vitamin K-dependent proteins. nih.gov These Gla residues are crucial for the calcium-binding ability of clotting factors II, VII, IX, and X, enabling their activation and participation in the coagulation cascade. nih.gov
By inhibiting VKOR, this compound prevents the regeneration of active vitamin K hydroquinone. nih.gov This leads to an accumulation of vitamin K epoxide and a deficiency in the reduced form of vitamin K. Consequently, the gamma-glutamyl carboxylase-mediated carboxylation of clotting factors is impaired, resulting in the circulation of under-carboxylated and therefore inactive coagulation factors. nih.gov This reduction in functional clotting factors disrupts the coagulation cascade, leading to a prolongation of clotting time and the desired anticoagulant effect. researchgate.net
The coagulation cascade is a sequential activation of a series of clotting factors, traditionally divided into the intrinsic, extrinsic, and common pathways. nih.gov The vitamin K-dependent clotting factors play pivotal roles in all three pathways. The ultimate outcome of the cascade is the conversion of fibrinogen to fibrin, which forms a stable clot. nih.gov By diminishing the pool of active vitamin K-dependent factors, this compound effectively dampens the amplification of the coagulation cascade. nih.gov
Enzymatic Inhibition Kinetics and Specificity
While specific kinetic data such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for this compound are not extensively detailed in publicly available literature, its mechanism can be inferred from studies on structurally similar compounds. Fluindione, another 1,3-indandione (B147059) derivative, has been shown to be a competitive inhibitor of VKOR. nih.gov This suggests that this compound likely competes with the natural substrate, vitamin K, for the active site of the VKOR enzyme. nih.gov
Competitive inhibitors typically bind to the active site of an enzyme, preventing the substrate from binding. youtube.com This type of inhibition can often be overcome by increasing the concentration of the substrate. youtube.com In the context of this compound, this would mean that high levels of vitamin K could potentially reverse its anticoagulant effect. nih.gov The structural similarity between the 1,3-indandione core of this compound and the naphthoquinone ring of vitamin K supports the hypothesis of competitive inhibition. nih.gov
The precise nature of the binding interaction between this compound and VKOR has not been fully elucidated, but studies on warfarin (B611796), a coumarin-based anticoagulant, have revealed that it binds to a specific site within the VKOR enzyme, involving key amino acid residues. researchgate.net It is plausible that this compound interacts with a similar binding pocket on the enzyme.
Exploration of Ancillary or Off-Target Mechanisms
Beyond its well-established role in anticoagulation, research has begun to explore other potential biological activities of this compound, including its interaction with other enzyme systems.
Interaction with Disulfide Bond-Forming Enzymes (DsbB/VKOR)
Interestingly, homologs of VKOR are found in bacteria and are involved in the formation of disulfide bonds in secreted proteins, a process critical for their stability and function. nih.govnih.gov These bacterial enzymes, such as DsbB, are functionally analogous to the human VKOR in that they are involved in redox reactions. nih.gov
Studies have shown that this compound can inhibit the VKOR homolog in Mycobacterium smegmatis. This inhibition affects the stability and function of essential proteins within the mycobacterial cell envelope, suggesting that this compound can disrupt the disulfide bond formation pathway in these bacteria. This finding opens up the possibility of this compound and other 1,3-indandione derivatives having antimicrobial properties by targeting bacterial VKOR homologs.
Investigating Potential Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. nih.govmdpi.com While there is no direct evidence to suggest that this compound inhibits SARS-CoV-2 Mpro, the broader class of bromo-substituted heterocyclic compounds has been investigated for antiviral activity.
A study on a novel bromo-indole carboxylic acid derivative demonstrated antiviral activity against SARS-CoV-2 in vitro, with an IC₅₀ of 1.84 μM. nih.govactanaturae.runih.gov This compound, however, is structurally distinct from this compound. The finding that a molecule containing a bromine atom and a heterocyclic ring system can inhibit SARS-CoV-2 replication suggests that exploring the antiviral potential of other bromo-substituted compounds, including 1,3-indandione derivatives like this compound, could be a worthwhile area of future research. However, at present, any suggestion of this compound having activity against SARS-CoV-2 Mpro remains speculative and requires direct experimental validation.
Pharmacological Investigations of Bromindione
Anticoagulant Efficacy in Preclinical Models
Preclinical studies are fundamental in establishing the anticoagulant potential of a new chemical entity. These evaluations typically involve a combination of in vitro and in vivo models to characterize the compound's activity and efficacy. For Bromindione, its efficacy as an anticoagulant has been inferred from studies on its parent compounds and related derivatives.
In Vitro Assessments of Anticoagulant Activity
The in vitro anticoagulant activity of indandione derivatives is commonly assessed using standard coagulation assays such as the prothrombin time (PT) and the activated partial thromboplastin (B12709170) time (aPTT). These tests measure the time it takes for plasma to clot and can indicate which part of the coagulation cascade a compound affects. dovepress.com For instance, a prolongation of PT suggests interference with the extrinsic and common pathways, while a prolonged aPTT points to an effect on the intrinsic and common pathways. dovepress.com
Studies on various 2-substituted-1,3-indandione derivatives have demonstrated their ability to prolong clotting times, confirming their anticoagulant properties in vitro. nih.gov While specific data for this compound is limited, the known mechanism for indandiones involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of active vitamin K-dependent clotting factors. nih.gov
Interactive Data Table: In Vitro Anticoagulant Activity of Indandione Derivatives
| Compound Class | Assay | Endpoint | Observed Effect | Reference |
| 2-Aryl-1,3-indandiones | Platelet Aggregation | Inhibition % | Significant inhibition with catechol-containing derivatives | nih.gov |
| Indandione derivatives | PT/aPTT | Clotting Time | Prolongation of clotting time | dovepress.com |
In Vivo Studies in Thrombosis Models
To evaluate the real-world potential of an anticoagulant, in vivo thrombosis models are employed. These animal models are designed to mimic human thrombotic events and assess a drug's ability to prevent or treat blood clots. nih.gov Common models include those inducing thrombosis through chemical injury (e.g., ferric chloride), mechanical injury, or stasis of blood flow. nih.govpassamlab.com
While specific in vivo thrombosis studies for this compound are not extensively documented in publicly available literature, research on related indandione anticoagulants has been performed. For example, the anticoagulant effect of 2-phenyl-1,3-indandione (phenindione) has been demonstrated in vivo. nih.gov It is anticipated that this compound, as a halogenated derivative, would also exhibit antithrombotic effects in such models, though the potency and duration of action would require specific investigation.
Comparative Pharmacological Profiling with Other Anticoagulants
The pharmacological profile of a new anticoagulant is often compared to existing therapies to understand its relative advantages and disadvantages. Indandione derivatives like this compound are typically compared with coumarin (B35378) derivatives (e.g., warfarin) and newer direct oral anticoagulants (DOACs).
Indandiones and coumarins share a similar mechanism of action as vitamin K antagonists. However, differences in their chemical structure can lead to variations in their pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a halogen atom, such as bromine in this compound, can alter the compound's lipophilicity and metabolic stability, potentially affecting its onset and duration of action compared to non-halogenated counterparts like phenindione (B1680310). nih.gov
Dose-Response Relationships in Experimental Systems
Establishing a clear dose-response relationship is a critical aspect of pharmacological investigation. This involves determining the concentration or dose of a drug required to produce a specific level of effect. In the context of anticoagulants, this would involve measuring the prolongation of clotting times or the prevention of thrombus formation at various concentrations of this compound.
Structure Activity Relationship Sar Studies of Bromindione and Its Analogues
Identification of Key Structural Determinants for Anticoagulant Activity
The anticoagulant effect of bromindione is primarily attributed to its function as a vitamin K antagonist, inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). nih.gov This inhibition disrupts the vitamin K cycle, leading to the production of inactive clotting factors. SAR studies have identified several key structural features of the 1,3-indandione (B147059) class of compounds that are critical for this activity.
A fundamental requirement for the anticoagulant activity of these compounds is the presence of the bicyclic 1,3-indandione nucleus. nih.govnih.gov This core structure serves as a scaffold, positioning the necessary functional groups in the correct orientation for binding to the active site of VKOR. The 1,3-dicarbonyl group within this nucleus is particularly important. It is believed that these carbonyl groups, or the corresponding enolate, participate in crucial hydrogen bonding interactions with amino acid residues, such as asparagine and tyrosine, within the enzyme's active site. nih.gov This interaction is a shared feature among vitamin K antagonists, including the coumarins. nih.gov
Impact of Substitutions on Target Binding and Efficacy
Halogen substitution on the phenyl ring is a key feature of many potent indandione anticoagulants. This compound, with its bromine atom at the para-position of the phenyl ring, is a prime example. The introduction of a halogen can alter the electronic distribution of the phenyl ring and enhance its interaction with the hydrophobic pocket of the VKOR active site. nih.gov The position of the halogen is also critical. For instance, moving the substituent to different positions on the phenyl ring can lead to variations in anticoagulant activity.
The table below illustrates the effect of different substituents at the 2-position of the 1,3-indandione ring on anticoagulant activity, as indicated by prothrombin time (PT). A longer prothrombin time signifies greater anticoagulant effect.
| Compound Name | Substituent at 2-position | Prothrombin Time (s) |
| Anisindione | 4-Methoxyphenyl | 36.0 (± 26.42) |
| 2-(4-Methylsulfanylphenyl)indane-1,3-dione | 4-Methylsulfanylphenyl | 33.71 (± 26.01) |
Data sourced from a study on novel indane-1,3-dione derivatives and their anticoagulant activity.
The data suggests that a methoxy (B1213986) group (anisindione) and a methylsulfanyl group at the para-position of the phenyl ring result in significant anticoagulant activity, comparable to each other. This indicates that the electronic nature of the substituent in this position can be varied to some extent without a drastic loss of activity.
SAR in the Context of Non-Coagulation Targets (e.g., DsbB/VKOR Inhibition)
Interestingly, the biological activity of this compound and its analogues extends beyond the coagulation cascade. These compounds have been shown to inhibit bacterial disulfide bond forming (Dsb) enzymes, specifically DsbB and its homologue, the bacterial Vitamin K Epoxide Reductase (VKOR). biorxiv.org These enzymes are crucial for the virulence of many pathogenic bacteria, making them attractive targets for the development of new antibacterial agents.
The structure-activity relationships for the inhibition of these non-coagulation targets share some similarities with those for anticoagulant activity, but also exhibit key differences. The core 1,3-indandione structure remains a critical pharmacophore. biorxiv.org The ability of these compounds to act as vitamin K antagonists is central to their inhibitory effect on bacterial VKOR.
Studies have shown that this compound can inhibit both mycobacterial and human VKOR. biorxiv.org The SAR for inhibiting bacterial DsbB and VKOR has been explored using warfarin (B611796) analogues, which share structural similarities with indandiones. These studies have revealed that specific substitutions on the core ring structure can confer selectivity for bacterial over mammalian enzymes. For example, certain substitutions on the coumarin (B35378) ring of warfarin analogues have been found to provide selectivity between bacterial DsbB/VKOR and mammalian VKOR. biorxiv.org
The following table presents data on the inhibitory activity of selected compounds against bacterial DsbB and VKOR, highlighting the potential for developing selective inhibitors.
| Compound | Target Enzyme | Inhibition |
| This compound | Mycobacterial VKOR | Inhibited |
| This compound | Human VKOR | Inhibited |
| Compound 12 (a pyridazinone derivative) | E. coli DsbB | Inhibited |
This data is based on studies investigating warfarin analogs and other compounds targeting bacterial DsbB and VKOR enzymes. biorxiv.org
The findings suggest that while the fundamental 1,3-indandione scaffold is recognized by both mammalian and bacterial VKOR, modifications to the peripheral structure can be exploited to achieve selective inhibition of the bacterial enzymes. This opens up avenues for designing novel antibacterial agents based on the this compound template with reduced off-target effects on the host's coagulation system.
Synthetic Strategies and Chemical Derivatization of Bromindione
Academic Approaches to Bromindione Synthesis
The synthesis of this compound typically starts from the readily available precursor, 1,3-indandione (B147059). The core strategy involves the electrophilic bromination of the active methylene (B1212753) group at the C2 position of the 1,3-dicarbonyl system. While specific methodologies can vary, the fundamental approach remains consistent across academic literature.
A common and direct method for synthesizing this compound is the reaction of 1,3-indandione with a suitable brominating agent. The reaction involves the formation of an enolate or enol intermediate from 1,3-indandione, which then reacts with an electrophilic bromine source. Reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in an appropriate solvent are frequently utilized for this transformation. The choice of solvent and reaction conditions can be optimized to improve yield and purity. For instance, the reaction of 2-bromo-1,3-indandione with various nucleophiles is often studied under phase transfer catalysis (PTC) conditions, highlighting the compound's utility as a synthetic intermediate. researchgate.net
| Starting Material | Reagent(s) | General Conditions | Product |
| 1,3-Indandione | N-Bromosuccinimide (NBS) | Organic solvent (e.g., CCl₄), radical initiator (e.g., AIBN), reflux | 2-Bromo-1,3-indandione |
| 1,3-Indandione | Bromine (Br₂) | Acetic acid or other polar solvent | 2-Bromo-1,3-indandione |
This interactive table summarizes common academic synthetic routes to this compound.
Design and Synthesis of this compound Derivatives for Research
The design and synthesis of this compound derivatives are driven by the need for novel molecules with specific properties for various research applications, including medicinal chemistry and materials science. nih.govnih.gov The bromine atom at the C2 position is an excellent leaving group, making this compound a versatile electrophilic precursor for nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide array of functional groups at this position.
Researchers have developed numerous derivatives by reacting this compound with different nucleophiles. researchgate.net For example, reaction with amines, thiols, or alkoxides can introduce new side chains, leading to compounds with potentially new biological activities or material properties. Another key synthetic strategy is the Knoevenagel condensation, which can be applied to the parent 1,3-indandione to create derivatives like 2-benzylidene-1,3-indandiones, some of which exhibit antimicrobial properties. nih.govresearchgate.net While this reaction does not start from this compound itself, it represents a major class of 2-substituted indandione derivatives.
Furthermore, derivatives can be designed for specific biological targets. For instance, 1-indanone (B140024) and 1,3-indandione derivatives have been synthesized to act as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. nih.gov The synthesis for these compounds often involves an aldol (B89426) condensation between the indandione core and a suitable aldehyde to create a conjugated system. nih.gov The systematic modification of these structures allows for the exploration of structure-activity relationships (SAR). mdpi.comrsc.org
| Precursor | Reaction Type | Reagent Example(s) | Derivative Class | Research Application |
| This compound | Nucleophilic Substitution | Amines, Thiols, Alcohols | 2-Amino/Thio/Alkoxy-1,3-indandiones | Bioactive compound synthesis researchgate.net |
| 1,3-Indandione | Knoevenagel Condensation | Aromatic Aldehydes | 2-Benzylidene-1,3-indandiones | Antimicrobial studies researchgate.net |
| 1,3-Indandione | Aldol Condensation | Cinnamaldehyde derivatives | Indandione-based α-synuclein ligands | Neurodegenerative disease research nih.gov |
| This compound | Suzuki Coupling | Arylboronic acids | 2-Aryl-1,3-indandiones | Materials science, medicinal chemistry |
This interactive table showcases the design and synthesis of various this compound derivatives for research.
Chemical Modifications for Probing Biological Interactions
A crucial application of synthetic chemistry is the development of chemical probes to study biological systems. nih.govnih.gov These probes are small molecules designed to interact with a specific biological target, such as a protein, allowing researchers to investigate its function. Indandione derivatives can be chemically modified to serve as such probes.
The modification strategy involves incorporating specific functionalities onto the core scaffold. For example, to visualize a target protein within a cell, a fluorescent dye can be attached to the indandione molecule. To identify the binding partners of a drug, a photo-reactive group (for photoaffinity labeling) or a clickable handle (like an alkyne or azide (B81097) for bioorthogonal chemistry) can be introduced.
While research on this compound specifically as a biological probe is emerging, the principles are well-established for related scaffolds. The development of probes for bromodomains—protein modules that recognize acetylated lysine (B10760008) residues on histones—provides a relevant example. nih.govnih.gov These probes are often designed to mimic the natural ligand and are optimized for potency and selectivity through iterative chemical synthesis and biological testing. nih.gov Similarly, the this compound scaffold can be functionalized by replacing the bromine with moieties that enable detection or covalent linkage to a target protein, thereby creating powerful tools to probe biological pathways and validate new drug targets.
Metabolism and Pharmacokinetics in Research Models
Metabolic Pathways and Metabolite Identification in Experimental Systems
There is a lack of specific studies identifying the metabolic pathways of bromindione in in vitro or in vivo experimental systems. Consequently, details on its biotransformation, including the enzymes involved and the chemical structures of its metabolites, have not been characterized.
Interspecies Variations in this compound Metabolism
Without foundational data on the metabolism of this compound in a single species, no comparative analysis of interspecies variations can be conducted. Research comparing the metabolic profiles of this compound in common preclinical models such as rats, rabbits, dogs, and monkeys has not been published.
Systemic Exposure and Distribution in Preclinical Models
Information regarding the absorption, distribution, and systemic exposure of this compound in preclinical animal models is not available. Studies detailing its concentration in various tissues and plasma over time following administration have not been found in the public domain.
Toxicological Profiles and Safety Assessments in Academic Research
Preclinical Evaluation of Potential Adverse Effects
Extensive safety research has been conducted on Brimonidine, involving numerous studies with doses significantly higher than those used in humans. nih.gov Non-clinical data from conventional studies on safety pharmacology, repeated dose toxicity, genotoxicity, carcinogenic potential, and toxicity to reproduction have indicated no special hazard for humans. hpra.ie
Long-term preclinical studies have supported a favorable safety profile for Brimonidine. nih.gov In carcinogenicity studies lasting two years, mice and rats were administered doses that resulted in plasma concentrations 77 and 118 times higher, respectively, than those observed in humans, with no oncogenic effects found. nih.gov Chronic and carcinogenicity studies have been presented that support the safety of the drug. nih.gov Brimonidine is not considered genotoxic, teratogenic, or a reproductive toxicant. researchgate.net
Table 1: Summary of Preclinical Safety Study Findings for Brimonidine
| Study Type | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Chronic Ocular/Systemic Toxicity | Rabbits, Monkeys | No ocular or organ toxicity observed after chronic administration. | nih.govresearchgate.net |
| Carcinogenicity | Mice, Rats | No oncogenic effects observed after 2-year studies. | nih.govresearchgate.net |
| General Safety & Efficacy | Mice, Rabbits | Demonstrated hypnotic and analgesic effects and exhibited safety. | researchgate.net |
Organ-Specific Toxicological Investigations in Animal Models
Organ-specific toxicological investigations have been a key component of Brimonidine's preclinical safety assessment, primarily focusing on ocular and systemic effects in various animal models.
In a 6-month ocular and systemic study in rabbits and a 1-year similar study in monkeys, ophthalmic formulations of Brimonidine showed no evidence of ocular or organ toxicity. nih.gov The plasma drug concentrations in these studies were substantially higher than those found in humans after topical dosing. nih.gov Similarly, a 1-year oral study in monkeys showed no organ toxicity, though dose-related transient pharmacological effects were observed. nih.gov Research has indicated that chronic treatment with Brimonidine is safe, suggesting no harmful effects from its binding to melanin (B1238610) in ocular tissues. researchgate.net
In rodents, oral administration of Brimonidine was reported to induce hypertrophy of the tunica muscularis and hyperplasia of the intestine. researchgate.net In contrast, studies comparing preserved and preservative-free Brimonidine tartrate found that the preservative-free version demonstrated comparable safety. researchgate.net
Table 2: Organ-Specific Toxicological Findings in Animal Models for Brimonidine
| Animal Model | Organ/System Investigated | Findings | Citation |
|---|---|---|---|
| Rabbits & Monkeys | Eye, Systemic Organs | No ocular or organ toxicity was found in chronic studies up to 1 year. | nih.gov |
| Monkeys | Systemic Organs (Oral Study) | No organ toxicity was observed, even at high plasma concentrations. | nih.gov |
Cellular Toxicity Studies
The cytotoxic effects of Brimonidine have been evaluated in various cell lines, particularly those relevant to its primary site of action, the eye.
One study compared the cytotoxic, apoptotic, and oxidative effects of preserved and preservative-free 0.15% Brimonidine on a human corneal epithelial cell (HCEC) line. nih.govresearchgate.net The results indicated that the preserved solution was less cytotoxic in the early period and had less early apoptotic activity. nih.govresearchgate.net Specifically, after five minutes, cell viability was significantly higher with the preserved solution (76.4%) compared to the preservative-free solution (36.05%). nih.govresearchgate.net The preservative-free solution was found to increase early apoptotic activity to a greater degree and induced the expression of pro-apoptotic genes and proteins. nih.govresearchgate.net Neither solution was observed to significantly increase reactive oxygen species (ROS) levels compared to the control group. nih.govresearchgate.net
Another in vitro study investigated whether Brimonidine could prevent cytotoxicity in human retinal pigment epithelial (RPE) and Müller cells exposed to amyloid-beta 1-42 (Aβ42), a model for geographic atrophy. nih.gov While high-dose Brimonidine was able to reduce ROS production in these cells, it did not rescue cell viability or mitochondrial membrane potential after exposure to Aβ42. nih.gov Interestingly, the study noted that high-dose Brimonidine alone, without Aβ42 exposure, did not affect the viability of either cell type, suggesting it was not toxic to the cells by itself under these conditions. nih.gov
Table 3: Summary of Cellular Toxicity Study Findings for Brimonidine
| Cell Line | Study Focus | Key Findings | Citation |
|---|---|---|---|
| Human Corneal Epithelial Cells (HCEC) | Comparison of preserved vs. preservative-free Brimonidine | Preserved solution showed less cytotoxicity and lower early apoptotic activity. Preservative-free solution induced more apoptosis. | nih.govresearchgate.netresearchgate.net |
Analytical Methodologies for Bromindione Research
Following a comprehensive search for analytical methodologies specific to the chemical compound this compound, it has been determined that there is a notable lack of publicly available, detailed research findings required to populate the requested sections. The search results consistently yielded information for a similarly named but chemically distinct compound, Brimonidine, which is a pharmaceutical agent. This compound, an indandione-based rodenticide, does not appear to have a significant body of published literature pertaining to the specific analytical techniques outlined in the request.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the chromatographic, spectroscopic, and bioanalytical methods for this compound based on the available information.
To ensure the generation of a relevant and accurate article, please verify the chemical compound of interest. If "this compound" is indeed the correct subject, the current body of scientific literature accessible through standard searches is insufficient to meet the detailed requirements of the outlined article structure.
Advanced Research Directions and Future Perspectives
Bromindione in Drug Discovery and Development Paradigms
The journey of this compound from its initial synthesis to its current therapeutic uses showcases key paradigms in modern drug discovery. As a quinoxaline (B1680401) derivative, its molecular framework has proven to be a valuable scaffold for further medicinal chemistry exploration. nih.govmayoclinic.org The development process focuses on enhancing its therapeutic index by modifying its structure to improve efficacy and tolerability.
Synthesis and Scaffold-Based Drug Design
The core structure of this compound, chemically known as 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, serves as a "privileged scaffold." nih.govwikipedia.orgresearchgate.net Such scaffolds are molecular frameworks that can bind to multiple biological targets, making them fertile ground for developing new drugs. researchgate.net Researchers have explored various synthetic pathways to create derivatives of this compound. tocris.com These efforts aim to modulate the compound's interaction with adrenergic receptors, potentially leading to new agents with altered selectivity or novel therapeutic actions. The process often involves creating and screening compound libraries to identify molecules with enhanced properties. drugbank.com
Development of Advanced Formulations
A significant area of development has been the creation of new formulations to optimize drug delivery and patient tolerance. Research has compared different concentrations and preservative systems, leading to the evolution of this compound formulations. nih.gov For instance, studies have evaluated formulations with varying concentrations and the use of preservatives like Purite to enhance the compound's clinical profile compared to initial formulations containing benzalkonium chloride. nih.govnih.gov
Further innovation includes the development of nanoparticle-based delivery systems. Mucoadhesive sodium alginate nanoparticles have been designed to carry this compound tartrate. abmole.com This advanced delivery system aims to improve bioavailability and prolong the drug's residence time in the eye, potentially improving patient compliance by reducing the frequency of administration. abmole.com
Table 1: Investigated Formulations of this compound This table is interactive. Click on the headers to sort.
| Formulation | Key Research Finding | Reference |
|---|---|---|
| This compound 0.2% | Established formulation used as a baseline in comparative efficacy studies. | nih.govnih.gov |
| This compound Purite 0.15% | Shown to have comparable intraocular pressure-lowering efficacy to the 0.2% formulation. | nih.govnih.gov |
| This compound Purite 0.1% | Found to have statistically equal efficacy in lowering intraocular pressure compared to higher concentrations in a 6-week trial. | nih.gov |
| This compound Nanoparticles | In-vivo experiments in animal models showed a prolonged drug release over 8 hours. | abmole.com |
Translational Research Opportunities
Translational research acts as the crucial bridge between fundamental scientific discoveries and their practical application in patient care. medlineplus.gov For this compound, this pathway involves translating the understanding of its molecular interactions into tangible clinical benefits and exploring its potential beyond current indications. nih.gov
The journey from a laboratory concept to a clinical therapy is a multi-step process that includes preclinical testing in relevant models and carefully designed clinical trials. nih.govdrugbank.com A key aspect of translational research is identifying the most promising clinical applications for a new agent or technology and consulting with disease experts to chart the best path forward. nih.gov For this compound, the initial discovery of its ability to lower intraocular pressure by acting on alpha-2 adrenergic receptors was a foundational piece of basic research. nih.govwikipedia.org This knowledge was then translated through extensive clinical studies to establish its role in managing glaucoma and ocular hypertension. wikipedia.orgdrugs.com
Current translational efforts are focused on leveraging its known mechanisms for new purposes and improving existing therapies. The development of fixed-dose combinations, such as this compound with the carbonic anhydrase inhibitor Brinzolamide, is a prime example of translational research aimed at improving treatment regimens. nih.govnih.gov By combining two agents with different mechanisms of action, these therapies can offer enhanced efficacy.
Emerging Therapeutic or Investigative Applications
While this compound is well-established for lowering intraocular pressure in conditions like open-angle glaucoma and ocular hypertension, and for treating facial erythema associated with rosacea, ongoing research suggests it may have broader utility. wikipedia.orgwikipedia.orgdrugs.com
Neuroprotection
One of the most significant areas of investigation is the potential neuroprotective effect of this compound. nih.gov Studies in animal models have suggested that this compound may help protect retinal ganglion cells, the neurons that are progressively lost in glaucoma. nih.gov This neuroprotective action appears to be independent of its pressure-lowering effect, as it has been observed even with systemic administration that does not affect intraocular pressure. nih.gov The proposed mechanism involves the activation of alpha-2 adrenergic receptors on retinal cells, which may enhance intrinsic survival mechanisms. nih.gov While promising, further investigation is needed to confirm these potential therapeutic benefits in humans. nih.gov
Mechanism of Action Insights
This compound functions as a highly selective alpha-2 adrenergic receptor agonist. nih.gov Its primary therapeutic action in the eye is achieved through a dual mechanism: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. wikipedia.org The initial effect is primarily a reduction in fluid production, while long-term use enhances fluid outflow. nih.gov This detailed understanding of its mechanism continues to fuel research into how it and similar molecules can be used or modified for other conditions involving the sympathetic nervous system.
Table 2: Mechanism of Action of this compound This table is interactive. Click on the headers to sort.
| Target Receptor | Primary Action | Therapeutic Outcome in Glaucoma | Reference |
|---|---|---|---|
| Alpha-2 Adrenergic Receptors | Agonist | Reduction of aqueous humor production. | nih.govwikipedia.org |
| Alpha-2 Adrenergic Receptors | Agonist | Increase in uveoscleral outflow of aqueous humor. | nih.govwikipedia.org |
| Alpha-2 Adrenergic Receptors | Agonist | Potential enhancement of retinal ganglion cell survival. | nih.gov |
Q & A
Q. How to design longitudinal studies assessing this compound’s chronic toxicity?
- Methodology :
- Use Kaplan-Meier survival analysis for dose-dependent toxicity timelines.
- Monitor biomarkers (e.g., liver enzymes, creatinine) at intervals aligned with this compound’s half-life .
Methodological Resources
- Data Contradiction Analysis : Apply triangulation by cross-verifying results via multiple assays (e.g., in vitro binding + in silico simulations) .
- Experimental Reproducibility : Follow ARRIVE guidelines for animal studies and share raw data via repositories like Zenodo .
- Computational Modeling : Use Gaussian or AutoDock for molecular dynamics simulations, citing force fields and convergence criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
